Lansoprazole

Description

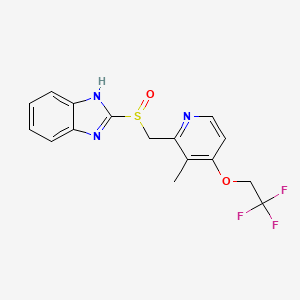

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023200 | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |

| Record name | SID855954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to brownish-white crystalline powder | |

CAS No. |

103577-45-3, 138530-94-6 | |

| Record name | Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexlansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansoprazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lansoprazole's Pleiotropic Mechanisms: A Technical Guide Beyond Proton Pump Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily recognized for its potent suppression of gastric acid secretion. However, a growing body of evidence reveals a spectrum of pharmacological activities independent of its effects on the H+/K+-ATPase. These "off-target" or pleiotropic effects encompass significant anti-inflammatory, antioxidant, and anti-neoplastic properties. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways. Understanding these multifaceted actions of lansoprazole opens new avenues for its therapeutic application and for the development of novel drugs targeting these pathways.

Anti-inflammatory Mechanisms

Lansoprazole exerts notable anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.

Inhibition of NF-κB and ERK Signaling

Lansoprazole has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK), two pivotal pathways in the inflammatory response. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2]

Quantitative Data: Cytokine Inhibition

| Cell Line | Stimulant | Lansoprazole Concentration | Cytokine | Inhibition of mRNA Expression | Inhibition of Protein Production | Reference |

| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 100 µM | TNF-α | 57% | 51% | [2] |

| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 100 µM | IL-1β | 62% | 71% | [2] |

| THP-1 (human monocytic cells) | Helicobacter pylori water extract (HpWE) | 100 µM | TNF-α | 27% | 48% | [2] |

| THP-1 (human monocytic cells) | Helicobacter pylori water extract (HpWE) | 100 µM | IL-1β | 50% | 93% | [2] |

Experimental Protocol: Western Blot for Phosphorylated ERK

Objective: To determine the effect of lansoprazole on the phosphorylation of ERK in response to an inflammatory stimulus.

Materials:

-

THP-1 cells

-

LPS from E. coli

-

Lansoprazole

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagents

-

X-ray film or digital imaging system

Procedure:

-

Cell Culture and Treatment: Culture THP-1 cells in appropriate media. Pre-treat cells with lansoprazole (e.g., 100 µM) for a specified time (e.g., 3 hours) before stimulating with LPS (e.g., 10 ng/mL) for a designated period (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents and visualize using X-ray film or a digital imager.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

Signaling Pathway Diagram: Inhibition of NF-κB and ERK

References

- 1. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappaB and Extracellular Signal-Regulated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Lansoprazole in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+ ATPase, which is crucial for acid secretion in the stomach. However, a growing body of evidence reveals that lansoprazole exerts a range of "off-target" effects in various cellular models, independent of its action on the gastric proton pump. These effects, observed in both cancer and non-cancer cell lines, involve the modulation of key signaling pathways, induction of cell cycle arrest and apoptosis, and interference with fundamental cellular processes such as autophagy and lysosomal function. This technical guide provides a comprehensive overview of the known off-target effects of lansoprazole in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of lansoprazole across various cellular models.

Table 1: IC50 Values of Lansoprazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |

| A549 | Non-small cell lung cancer | 110.4 | 48 | MTT |

| A549 | Non-small cell lung cancer | 69.5 | 72 | MTT |

| SSL-PDO | Sessile serrated lesions | 47 | Not Specified | Cell viability assay |

| HCT-116 | Colon Cancer | > 100 | 48 | MTT |

| HT-29 | Colon Cancer | > 100 | 48 | MTT |

| MCF-7 | Breast Cancer | > 100 | 48 | MTT |

| MDA-MB-231 | Breast Cancer | ~50 | 48 | MTT |

Table 2: Effects of Lansoprazole on Protein Expression and Activity

| Cellular Model | Target Protein/Process | Effect | Lansoprazole Concentration (µM) | Method |

| THP-1 (human monocytic cells) | TNF-α mRNA expression | Significantly reduced | 100 | RT-PCR |

| THP-1 (human monocytic cells) | IL-1β mRNA expression | Significantly reduced | 100 | RT-PCR |

| THP-1 (human monocytic cells) | IκB-α phosphorylation | Inhibited | 100 | Western Blot |

| THP-1 (human monocytic cells) | ERK phosphorylation | Inhibited | 100 | Western Blot |

| A549 (human NSCLC) | STAT3 phosphorylation | Inhibited | Not Specified | Western Blot |

| A549 (human NSCLC) | Akt phosphorylation | Downregulated | Not Specified | Western Blot |

| A549 (human NSCLC) | mTOR phosphorylation | Downregulated | Not Specified | Western Blot |

| A549 (human NSCLC) | K-Ras expression | Suppressed | Not Specified | Western Blot |

| A549 (human NSCLC) | c-Raf phosphorylation | Reduced | Not Specified | Western Blot |

| RL34 (rat liver epithelial cells) | Nrf2 nuclear accumulation | Induced | 100 | Western Blot, Immunocytochemistry |

| RL34 (rat liver epithelial cells) | HO-1 mRNA expression | Increased | 100 | RT-PCR |

| RL34 (rat liver epithelial cells) | p38 MAPK phosphorylation | Promoted | 100 | Western Blot |

| SSL-PDOs | Skp2 protein expression | Downregulated | Not Specified | Western Blot |

| SSL-PDOs | p27 protein expression | Upregulated | Not Specified | Western Blot |

| Endothelial cells | HO-1 mRNA levels | ~6-fold induction | 100 | Northern Blot |

| Macrophages (J774 cells) | HO-1 protein expression | Increased | 10-100 | Western Blot |

| Macrophages and Endothelial cells | Ferritin protein expression | Increased | 100 | Western Blot |

Signaling Pathways Modulated by Lansoprazole

Lansoprazole has been shown to interfere with multiple signaling cascades that are critical for cell survival, proliferation, and inflammation.

Inhibition of NF-κB and ERK Signaling

In human monocytic THP-1 cells, lansoprazole suppresses the production of pro-inflammatory cytokines TNF-α and IL-1β induced by lipopolysaccharide (LPS) and Helicobacter pylori components.[1] This anti-inflammatory effect is mediated through the inhibition of both the NF-κB and ERK signaling pathways.[1] Lansoprazole prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking NF-κB's translocation to the nucleus and transcription of its target genes.[1] Simultaneously, it inhibits the phosphorylation of ERK.[1]

Modulation of PI3K/Akt/mTOR and Ras/Raf/ERK Pathways in Cancer Cells

In non-small cell lung cancer (NSCLC) A549 cells, lansoprazole demonstrates antitumor activity by inhibiting several key survival pathways.[2][3] It downregulates the phosphorylation of Akt, mTOR, and other downstream effectors of the PI3K/Akt pathway.[2][3] Additionally, it suppresses the Ras/Raf/ERK signaling cascade by reducing the expression of K-Ras and the phosphorylation of c-Raf and ERK.[2][3]

Activation of the p38 MAPK/Nrf2 Antioxidant Pathway

Lansoprazole has been shown to exert cytoprotective effects against oxidative stress in rat liver epithelial cells by activating the p38 MAPK/Nrf2 pathway. It promotes the phosphorylation of p38 MAPK, which in turn leads to the nuclear translocation and activation of the transcription factor Nrf2. Activated Nrf2 then induces the expression of antioxidant genes such as heme oxygenase-1 (HO-1).

References

Lansoprazole: A Potential Covalent Inhibitor of Cysteine Proteases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI) for acid-related gastrointestinal disorders, has emerged as a potential inhibitor of cysteine proteases, specifically legumain and cathepsin B. This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and workflow diagrams related to the investigation of lansoprazole as a cysteine protease inhibitor. The evidence suggests that in acidic microenvironments, lansoprazole undergoes an acid-catalyzed activation to a reactive tetracyclic sulfenamide (B3320178) intermediate, which then forms a covalent disulfide bond with the sulfhydryl group of the catalytic cysteine residue in the active site of these proteases. This irreversible inhibition offers a novel, off-target pharmacological activity for lansoprazole with potential therapeutic implications.

Introduction

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein turnover, immune response, and cancer progression. Among them, legumain (asparaginyl endopeptidase) and cathepsin B are often upregulated in tumors and other disease states, making them attractive therapeutic targets.

Proton pump inhibitors, such as lansoprazole, are prodrugs that are activated by acidic conditions.[1][2] Their primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[1][2] However, the acidic microenvironments found in lysosomes, tumors, and sites of bone resorption can also facilitate the activation of lansoprazole, leading to off-target effects.[1][2] Research has indicated that the active form of lansoprazole can covalently bind to and inhibit cysteine proteases, opening new avenues for its therapeutic application.[1][2]

This guide summarizes the current understanding of lansoprazole's inhibitory activity against cysteine proteases, providing researchers and drug development professionals with the necessary information to explore this promising area further.

Mechanism of Action: Covalent Inhibition

The inhibitory action of lansoprazole against cysteine proteases is a multi-step process that is dependent on an acidic pH.

-

Acid-Catalyzed Activation: In an acidic environment, the prodrug lansoprazole undergoes a protonation-driven conversion into a reactive tetracyclic sulfenamide intermediate.[1][2]

-

Covalent Bond Formation: This electrophilic intermediate then readily reacts with the nucleophilic sulfhydryl (-SH) group of the cysteine residue located in the active site of the protease.[1][2]

-

Irreversible Inhibition: The reaction results in the formation of a stable disulfide bond between lansoprazole and the enzyme, leading to the irreversible inhibition of its catalytic activity.[1][2]

This mechanism has been demonstrated for the inhibition of legumain and cathepsin B by lansoprazole.[1][2] The inhibition can be reversed by the addition of reducing agents like dithiothreitol (B142953) (DTT), which confirms the formation of a disulfide linkage.

Signaling Pathway Diagram

Caption: Lansoprazole activation and covalent inhibition of cysteine proteases.

Quantitative Data

While the dose-dependent inhibition of legumain and cathepsin B by lansoprazole has been established, specific IC50 values are not consistently reported in the literature. The available data indicates significant inhibition at micromolar concentrations.

| Target Protease | Inhibitor | Observed Inhibition | Cell Models | Reference |

| Legumain | Lansoprazole | Dose-dependent inhibition in the 0-10 µmol/L range. | HEK293, M38L, RAW 264.7 | [1][2] |

| Cathepsin B | Lansoprazole | Dose-dependent inhibition in the 0-10 µmol/L range. | HEK293, RAW 264.7 | [1][2] |

Note: The inhibitory effect of lansoprazole is pH-dependent, with greater inhibition observed at lower pH values.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of lansoprazole on cysteine proteases.

In Vitro Cysteine Protease Inhibition Assay

This protocol describes the measurement of legumain or cathepsin B activity in the presence of lansoprazole using a fluorogenic substrate.

Materials:

-

Purified recombinant human legumain or cathepsin B

-

Lansoprazole stock solution (in DMSO)

-

Assay Buffer (specific to the protease):

-

Legumain Assay Buffer (pH 5.8): 50 mM MES, 2 mM DTT, 1 mM EDTA.

-

Cathepsin B Assay Buffer (pH 5.5): 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA.

-

-

Fluorogenic Substrate:

-

For Legumain: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)

-

For Cathepsin B: Z-Arg-Arg-AMC

-

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Lansoprazole Dilutions: Serially dilute the lansoprazole stock solution in the respective assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) without lansoprazole.

-

Enzyme Preparation: Dilute the purified legumain or cathepsin B in the assay buffer to the working concentration.

-

Pre-incubation: In the 96-well plate, add 50 µL of the diluted lansoprazole solutions (or vehicle control) to each well. Then, add 25 µL of the diluted enzyme solution.

-

Acid Activation: Incubate the plate at 37°C for 15 minutes to allow for the acid activation of lansoprazole and its interaction with the enzyme.

-

Substrate Addition: Prepare the fluorogenic substrate solution in the assay buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm for AMC) every minute for 30 minutes.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of lansoprazole by calculating the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the lansoprazole concentration to determine the IC50 value.

Inhibition Assay in Cell Lysates

This protocol outlines the assessment of lansoprazole's inhibitory effect on endogenous cysteine proteases in a cellular context.

Materials:

-

Cell lines (e.g., HEK293, RAW 264.7)

-

Lansoprazole

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, but without cysteine protease inhibitors)

-

Bradford or BCA protein assay kit

-

Assay buffers and fluorogenic substrates as described in section 4.1.

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat the cells with various concentrations of lansoprazole (and a vehicle control) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer on ice.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay.

-

Enzyme Activity Assay:

-

In a 96-well plate, add a standardized amount of protein from each cell lysate to each well.

-

Add the respective assay buffer to bring the total volume to 75 µL.

-

Add 25 µL of the appropriate fluorogenic substrate to initiate the reaction.

-

-

Kinetic Measurement and Data Analysis: Follow steps 6 and 7 from the in vitro assay protocol (section 4.1) to determine the enzymatic activity and the extent of inhibition by lansoprazole.

Experimental Workflow Diagram

Caption: Workflow for assessing lansoprazole's inhibition of cysteine proteases.

Conclusion

The available evidence strongly supports the role of lansoprazole as a covalent inhibitor of the cysteine proteases legumain and cathepsin B. This off-target activity is pH-dependent and relies on the acid-catalyzed activation of lansoprazole. For researchers and drug development professionals, this presents an exciting opportunity to repurpose a well-established drug for new therapeutic applications, particularly in diseases characterized by elevated cysteine protease activity and acidic microenvironments, such as cancer. Further investigation is warranted to fully elucidate the therapeutic potential and clinical implications of these findings.

References

Unraveling the Dichotomy: A Technical Guide to the Neuroprotective and Neurotoxic Profile of Lansoprazole

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific literature surrounding the neurological effects of lansoprazole, a widely used proton pump inhibitor. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the existing evidence, detailing both the potential neuroprotective benefits and the reported neurotoxic concerns associated with lansoprazole. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this complex topic.

Executive Summary

Lansoprazole, traditionally used for acid-reflux disorders, has emerged as a molecule of interest in neuroscience research due to its potential impact on neuronal health. Preclinical studies have presented a dual profile for lansoprazole, with some evidence suggesting neuroprotective properties, particularly in models of chemotherapy-induced neurotoxicity and tau-related pathology. Conversely, other research has raised concerns about its potential to exacerbate amyloid-beta pathology, a hallmark of Alzheimer's disease. This guide aims to dissect this conflicting evidence by presenting the data in a clear, comparative format, allowing for a nuanced interpretation of lansoprazole's neurological effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective and neurotoxic effects of lansoprazole.

Table 1: Neuroprotective Effects of Lansoprazole in a Rat Model of Cisplatin-Induced Neurotoxicity

| Parameter | Control Group | Cisplatin-Treated Group | Cisplatin (B142131) + Lansoprazole (50 mg/kg) Group |

| Behavioral Outcomes | |||

| Immobility Time (s) in Forced Swim Test | Baseline | Increased | Significantly Decreased vs. Cisplatin Group[1] |

| Biochemical Markers (Cortical Tissue) | |||

| Malondialdehyde (MDA) Levels | Baseline | Increased | Restored to near-baseline[1] |

| Glutathione (GSH) Levels | Baseline | Decreased | Restored to near-baseline[1] |

| Protein Expression (Cortical Tissue) | |||

| Nrf2 Expression | Baseline | Decreased | Enhanced Expression vs. Cisplatin Group[1] |

| Activated Caspase-3 | Baseline | Increased | Dampened Expression vs. Cisplatin Group[1] |

Table 2: Effects of Lansoprazole on Tau Pathology in an In Vivo Alzheimer's Disease Mouse Model

| Parameter | Vehicle-Treated Group | Lansoprazole-Treated Group |

| Motor Performance | ||

| Fall Latency in Rotarod Test | Gradual Worsening | Improved over 3 months[2] |

| Pathological Markers (Brain Tissue) | ||

| Insoluble Tau Levels | High | Significantly Reduced[2][3] |

| Phosphorylated Tau-Positive Area | Extensive | Attenuated[2][3] |

Table 3: Effects of Lansoprazole on Amyloid-Beta Pathology in Cellular and Animal Models of Alzheimer's Disease

| Experimental Model | Lansoprazole Concentration/Dose | Key Findings |

| Cellular Model (PS70 cells) | 5 µM - 50 µM | Increased Aβ40 and Aβ42 levels[4] |

| Animal Model (Wild-type and AD transgenic mice) | Acute Treatment | Increased brain Aβ40 levels[4][5] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in this guide, providing a framework for reproducibility and further investigation.

Cisplatin-Induced Neurotoxicity Model in Rats

-

Animal Model: Male albino Wistar rats.[1]

-

Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (10 mg/kg).[1]

-

Lansoprazole Administration: Oral gavage of lansoprazole (50 mg/kg) for 5 days before and 5 days after cisplatin injection.[1]

-

Behavioral Assessment: Forced swim test to assess depressive-like behavior.[1]

-

Biochemical Analysis: Measurement of oxidative stress markers (MDA and GSH) in cortical tissue homogenates using spectrophotometric assays.

-

Protein Expression Analysis: Western blot analysis of cortical tissue lysates to determine the expression levels of Nrf2 and cleaved caspase-3.

Alzheimer's Disease Seed-Injected Mouse Model for Tau Pathology

-

Animal Model: Wild-type mice.

-

Induction of Tau Pathology: Injection of sarkosyl-insoluble tau seeds prepared from human Alzheimer's disease brains into the brain.[3]

-

Lansoprazole Administration: Intranasal administration.[3]

-

Motor Function Assessment: Rotarod test to evaluate motor coordination and balance.[2]

-

Pathological Analysis: Western blotting to quantify insoluble tau levels in brain homogenates and immunohistochemistry to assess the area of phosphorylated tau pathology.[2]

In Vitro and In Vivo Models of Amyloid-Beta Production

-

Cellular Model: PS70 Chinese hamster ovary (CHO) cells stably expressing human amyloid precursor protein (APP) and presenilin 1 (PS1).[4]

-

Lansoprazole Treatment (In Vitro): Incubation of PS70 cells with varying concentrations of lansoprazole (e.g., 5 µM to 50 µM) for 24 hours.[4]

-

Animal Model: Wild-type and AD transgenic mice.[4]

-

Lansoprazole Administration (In Vivo): Acute treatment.[4]

-

Aβ Level Measurement: Enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42 in cell culture media and mouse brain lysates.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Caption: Lansoprazole's protective mechanism against cisplatin-induced neurotoxicity.

Caption: Lansoprazole's potential role in inhibiting tau pathology.

Caption: Workflow for identifying lansoprazole as a tau aggregation inhibitor.

Discussion and Future Directions

The evidence presented in this guide highlights a significant dichotomy in the neurological effects of lansoprazole. In the context of cisplatin-induced neurotoxicity, lansoprazole demonstrates clear neuroprotective potential by mitigating oxidative stress and apoptosis through the modulation of the Nrf2/ARE and Akt/p53 signaling pathways.[1] Furthermore, its ability to inhibit tau aggregation in an Alzheimer's disease model suggests a therapeutic avenue worth exploring.[2][3]

However, the findings that lansoprazole may increase the production of amyloid-beta peptides raise a critical concern, particularly for its long-term use in individuals at risk for Alzheimer's disease.[4][5] This underscores the complexity of drug action in the central nervous system and the necessity for context-dependent evaluation.

Future research should focus on elucidating the precise molecular mechanisms that differentiate the neuroprotective from the potentially neurotoxic effects of lansoprazole. Investigating the impact of different dosages and treatment durations on both tau and amyloid pathologies simultaneously in relevant animal models will be crucial. Furthermore, exploring the structure-activity relationship of lansoprazole and its derivatives may lead to the development of new compounds that retain the beneficial neuroprotective properties while minimizing any detrimental effects on amyloid processing.

References

- 1. researchgate.net [researchgate.net]

- 2. Selection of lansoprazole from an FDA-approved drug library to inhibit the Alzheimer’s disease seed-dependent formation of tau aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selection of lansoprazole from an FDA-approved drug library to inhibit the Alzheimer’s disease seed-dependent formation of tau aggregates [frontiersin.org]

- 4. The Proton-Pump Inhibitor Lansoprazole Enhances Amyloid Beta Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proton-pump inhibitor lansoprazole enhances amyloid beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

Lansoprazole's Impact on Amyloid-Beta Production: An In Vitro Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A growing body of in vitro evidence suggests that the proton-pump inhibitor (PPI) lansoprazole can modulate the processing of amyloid precursor protein (APP), leading to an increase in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. This technical guide synthesizes the key findings from foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed molecular mechanisms. The data indicates that lansoprazole not only increases the levels of pathogenic Aβ42 but also other Aβ species, suggesting a complex interaction with the enzymatic machinery responsible for Aβ generation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of lansoprazole and other proton-pump inhibitors on the production of Aβ40 and Aβ42 in a cellular model of Alzheimer's disease.

Table 1: Effect of Lansoprazole on Aβ40 and Aβ42 Production in vitro

| Lansoprazole Concentration | % Change in Aβ40 Production (vs. Vehicle) | % Change in Aβ42 Production (vs. Vehicle) |

| 250 nM | ~ +10% | ~ +15% |

| 5 µM | ~ +30% | ~ +40% |

| 10 µM | ~ +100% (two-fold increase) | ~ +60% |

| 25 µM | ~ +80% | ~ +75% |

| 50 µM | ~ +100% (two-fold increase) | ~ +80% |

Data derived from studies on PS70 CHO cells expressing human APP and presenilin 1, treated for 24 hours.[1][2][3][4]

Table 2: Comparative Effect of Various PPIs on Aβ40 and Aβ42 Production at 50 µM

| Proton-Pump Inhibitor (50 µM) | % Change in Aβ40 Production (vs. Vehicle) | % Change in Aβ42 Production (vs. Vehicle) |

| Lansoprazole | ~ +100% | ~ +80% |

| Omeprazole | ~ +60% | ~ +70% |

| Esomeprazole | ~ +50% | ~ +60% |

| Pantoprazole | ~ +40% | ~ +50% |

Data from PS70 cells treated for 24 hours, indicating a class effect of PPIs on Aβ production.[1][2][3]

Proposed Signaling Pathways and Mechanisms

Research suggests that lansoprazole's effect on Aβ production is not through a single mechanism but rather a dual modulation of the key secretase enzymes involved in APP processing.[1][2][5] The proposed mechanisms are an increase in the activity of beta-site APP-cleaving enzyme 1 (BACE1) and an inverse modulation of γ-secretase activity.[2][5][6]

An increase in BACE1 activity leads to greater production of the C99 fragment from APP, which is the immediate substrate for γ-secretase, thereby increasing the overall production of Aβ peptides.[2][5] Simultaneously, lansoprazole is hypothesized to act as an inverse γ-secretase modulator (iGSM).[2][7] This means it shifts the cleavage site of γ-secretase, resulting in the production of longer, more aggregation-prone Aβ species like Aβ42, at the expense of shorter species like Aβ38.[1][2][8]

Experimental Protocols

The following outlines the key experimental methodologies employed in the in vitro studies assessing the impact of lansoprazole on Aβ production.

Cell Culture and Treatment

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing wild-type human APP and presenilin 1 (PS70 cells) were utilized.[9] These cells are a well-established model for studying APP processing and Aβ production.

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Lansoprazole Treatment: Lansoprazole was dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. For experiments, the stock solution was diluted in the cell culture medium to achieve final concentrations ranging from 250 nM to 50 µM.[1][2]

-

Incubation: The cells were treated with lansoprazole-containing medium or a vehicle control for 24 hours.[1][2][9]

Quantification of Aβ Peptides

-

Sample Collection: Following the 24-hour incubation period, the conditioned medium from the cell cultures was collected.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits were used to specifically quantify the levels of human Aβ40 and Aβ42 in the collected medium.[1][2] This method provides high sensitivity and specificity for different Aβ species.

-

Data Analysis: Aβ concentrations were normalized to the total protein content in the corresponding cell lysates to account for any variations in cell number. The results were typically expressed as a percentage of the vehicle-treated control.

Analysis of Aβ Species Profile

-

Immunoprecipitation and Mass Spectrometry (IP-MS): To analyze a broader range of Aβ species (including Aβ37, Aβ38, Aβ40, and Aβ42), conditioned media were subjected to immunoprecipitation using an antibody targeting the N-terminus of Aβ.[2] The captured Aβ peptides were then analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to determine the relative abundance of each species.

-

Western Blotting: Western blot analysis was also employed to visualize changes in the levels of different Aβ species, particularly to confirm the decrease in Aβ38 and the increase in Aβ42.[2]

Conclusion

The in vitro data compellingly demonstrates that lansoprazole, a widely used PPI, can significantly increase the production of various amyloid-beta peptides, including the highly pathogenic Aβ42 species. The proposed dual-action mechanism on both BACE1 and γ-secretase provides a plausible explanation for these observations. These findings underscore the importance of further investigation into the potential long-term neurological consequences of chronic PPI use, particularly in elderly populations. For drug development professionals, this research highlights the potential for off-target effects of medications on complex neurological pathways and reinforces the need for comprehensive preclinical screening for compounds that may inadvertently modulate APP processing.

References

- 1. The Proton-Pump Inhibitor Lansoprazole Enhances Amyloid Beta Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Proton-Pump Inhibitor Lansoprazole Enhances Amyloid Beta Production | PLOS One [journals.plos.org]

- 4. Untitled Document [bio.davidson.edu]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Website 3 [bio.davidson.edu]

- 8. The proton-pump inhibitor lansoprazole enhances amyloid beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Untitled Document [bio.davidson.edu]

Discovery and Synthesis of Lansoprazole: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders. As a second-generation proton pump inhibitor (PPI), its discovery marked a significant advancement in therapeutic options for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). This document provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathways of lansoprazole. It details the key chemical reactions, experimental protocols, and process improvements that have defined its production. Quantitative data are summarized for comparative analysis, and critical pathways are visualized to facilitate a deeper understanding of its biochemical and synthetic logic.

Discovery and Development

Lansoprazole was discovered and developed by Takeda Pharmaceutical Company in Japan.[1][2] Identified by the development name AG-1749, it was patented in 1984 and first launched in 1991.[1][2] Its approval for medical use in the United States followed in 1995.[1][2] Lansoprazole emerged as the second drug in the proton pump inhibitor class to reach the market, following omeprazole.[3] It is a substituted benzimidazole (B57391) derivative, specifically 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, and is administered as a racemic mixture of its (R)- and (S)-enantiomers.[4][5][6]

Mechanism of Action

Primary Pathway: Proton Pump Inhibition

Lansoprazole's primary therapeutic effect is the potent and specific inhibition of the gastric H+/K+-ATPase (proton pump).[1][7][8] This enzyme is located in the secretory membranes of parietal cells and represents the final step in the secretion of gastric acid.[7][8][9]

Lansoprazole is a prodrug, meaning it requires activation to become pharmacologically effective.[7] After absorption, it reaches the acidic environment of the parietal cell canaliculi, where it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide.[7] This active metabolite then forms a stable, irreversible covalent bond with sulfhydryl groups on the cysteine residues of the H+/K+-ATPase enzyme.[7] This binding inactivates the pump, thereby blocking the transport of H+ ions into the stomach lumen and inhibiting both basal and stimulated acid secretion.[8]

Acid-Independent Pharmacological Properties

Beyond its primary anti-secretory function, research has shown that lansoprazole possesses unique pharmacological properties that are independent of acid inhibition.[10][11] These include anti-inflammatory effects, protective actions on the gastrointestinal mucosa, and antibacterial activity against Helicobacter pylori.[10][11][12] One notable mechanism is the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-oxidative and cytoprotective functions.[13] This induction is mediated through a signaling pathway that does not depend on the H+/K+-ATPase and may contribute to its overall therapeutic efficacy.[13]

Chemical Synthesis Pathways

The industrial synthesis of lansoprazole is typically a two-step process that begins with the condensation of a substituted pyridine (B92270) with 2-mercaptobenzimidazole (B194830), followed by a selective oxidation of the resulting thioether intermediate.

General Synthesis Workflow

-

Condensation: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is condensed with 2-mercaptobenzimidazole to form the key thioether intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole.[14][15]

-

Oxidation: The prochiral sulfide (B99878) group of the thioether intermediate is selectively oxidized to a sulfoxide, yielding racemic lansoprazole.[2][14] This step is critical as over-oxidation can lead to the formation of an undesired sulfone impurity.

Key Experimental Protocols

Protocol 1: Synthesis of Thioether Intermediate

This protocol is based on an improved, high-yield process using water as a solvent.[14][15][16]

-

Reagents:

-

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

2-Mercaptobenzimidazole

-

Sodium Hydroxide (B78521) (or other suitable base)

-

Water

-

-

Procedure:

-

Charge a reaction vessel with purified water and 2-mercaptobenzimidazole.

-

Add an aqueous solution of sodium hydroxide to form the sodium salt of the mercaptan.

-

In a separate vessel, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water.

-

Slowly add the pyridine solution to the mercaptobenzimidazole solution while maintaining the temperature between 20-30°C.

-

Stir the reaction mixture for 2-4 hours until completion, monitored by TLC or HPLC.

-

The product precipitates out of the aqueous solution. Filter the solid, wash with water, and dry under vacuum.

-

-

Expected Yield: This method has been reported to achieve yields of over 98%.[16]

Protocol 2: Oxidation of Thioether to Lansoprazole

This protocol describes an economically and environmentally favorable oxidation using sodium hypochlorite (B82951).[14][15]

-

Reagents:

-

Thioether intermediate from Protocol 1

-

Sodium Hypochlorite (NaOCl) solution

-

Sodium Hydroxide

-

Acetonitrile (B52724) (or other suitable solvent)

-

-

Procedure:

-

Suspend the thioether intermediate in acetonitrile in a reaction vessel equipped with cooling.

-

Cool the suspension to 20-25°C.

-

Prepare a solution of aqueous sodium hypochlorite (approx. 1.2 equivalents) and sodium hydroxide.

-

Add the NaOCl solution to the thioether suspension dropwise over 1.5-2 hours, maintaining the temperature at 22.5 ± 2.5°C.[14]

-

Stir the reaction mixture for 1-2 hours post-addition. Monitor for completion by HPLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Isolate the crude lansoprazole. Purification is typically achieved by crystallization from a solvent system like THF/water or ethyl acetate (B1210297) to yield the final active pharmaceutical ingredient (API) with controlled water content (<0.1%).[14]

-

Comparison of Oxidation Methods

The choice of oxidizing agent is a critical parameter in the synthesis of lansoprazole, affecting yield, purity, cost, and environmental impact. Several agents have been described in the literature and patents.[4][17]

| Oxidizing Agent | Common Solvents | Key Advantages / Disadvantages | Reference |

| m-Chloroperbenzoic Acid (m-CPBA) | Halogenated hydrocarbons (e.g., Chloroform) | Effective and selective, but expensive and potentially explosive. | [2][4] |

| Sodium Hypochlorite (NaOCl) | Acetonitrile, Water | Mild, economical, and environmentally friendly. | [14][15][17] |

| Hydrogen Peroxide (H₂O₂) | Alcohols, Methanol | Inexpensive, but often requires a metal catalyst (e.g., LiNbMoO₆) for selectivity. | [2][4] |

| tert-Butyl Hydroperoxide (TBHP) | Toluene, Isopropanol | Used with vanadium catalysts (e.g., V₂O₅, VO(acac)₂) for selective oxidation. | [17] |

Chiral Synthesis of (R)-Lansoprazole (Dexlansoprazole)

Lansoprazole is chiral at the sulfur atom.[18] The (R)-enantiomer, dexlansoprazole, was later developed and marketed as an enantiopure drug.[3] Methods for its preparation include:

-

Asymmetric Oxidation: The most common industrial approach involves the asymmetric oxidation of the prochiral thioether intermediate using a chiral catalyst system, such as the Kagan-Sharpless oxidation conditions (titanium isopropoxide, diethyl tartrate, and an oxidizing agent).[2][18]

-

Chiral Resolution: Racemic lansoprazole can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-BINOL.[18]

Conclusion

The development of lansoprazole provided a powerful therapeutic tool for acid-related diseases, building upon the foundation of proton pump inhibition. Its mechanism, centered on the irreversible inactivation of the H+/K+-ATPase, ensures potent and sustained acid suppression. The synthesis of lansoprazole has evolved from classic oxidation methods to more refined, cost-effective, and environmentally benign industrial processes. The continued study of its acid-independent properties and the development of its pure enantiomer, dexlansoprazole, underscore its enduring importance in clinical practice and pharmaceutical science.

References

- 1. Lansoprazole - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 4. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 5. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lansoprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Discovery of lansoprazole and its unique pharmacological properties independent from anti-secretory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 17. EP2308492A1 - Process for preparing lansoprazole - Google Patents [patents.google.com]

- 18. WO2010068049A2 - Process for preparing (r)-(+)-lansoprazole and intermediate used therein - Google Patents [patents.google.com]

Preclinical Pharmacodynamics of Lansoprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of lansoprazole, a proton pump inhibitor (PPI) widely used to treat acid-related disorders. The following sections detail its mechanism of action, key experimental protocols used in preclinical research, and a summary of its pharmacodynamic effects in various animal models.

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Lansoprazole is a prodrug that, after systemic absorption, selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[1][2] Here, it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide.[2][3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump).[2][4] This irreversible binding inactivates the proton pump, the final step in the pathway of gastric acid secretion, thereby inhibiting both basal and stimulated acid production.[1][5] The prolonged duration of action of lansoprazole is attributed to the irreversible nature of this binding, requiring de novo synthesis of the H+/K+-ATPase to restore acid secretion.[1]

References

- 1. Comparative analysis of the effect of PO administered acid suppressants on gastric pH in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response relationship of lansoprazole to gastric acid antisecretory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational use of gastroprotectants in cats: an evidence-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastric antisecretory activity of lansoprazole in different experimental models: comparison with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Lansoprazole's In Vitro Effect on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by targeting the H+/K+ ATPase in parietal cells. While its clinical efficacy in treating acid-related disorders is well-established, emerging research indicates that lansoprazole and other PPIs can significantly alter the gastrointestinal microbiome. These alterations may occur through both pH-dependent and pH-independent mechanisms, potentially influencing gut homeostasis and host health.[1][2] Understanding the direct, in vitro effects of lansoprazole on the gut microbiota is crucial for a comprehensive assessment of its pharmacological profile and for the development of therapeutic strategies that mitigate potential dysbiotic side effects.

This technical guide provides an in-depth overview of the current in vitro research on the effects of lansoprazole on gut microbiota. It summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and proposed mechanisms of action to support further research and drug development in this area.

Data Presentation: Quantitative Effects of Lansoprazole on Bacteria

The in vitro effects of lansoprazole have been quantified against specific bacterial species. The following tables summarize the available data on its impact on bacterial growth and enzymatic activity.

Table 1: Inhibitory Effects of Lansoprazole on Bacterial Growth

| Bacterial Species | Lansoprazole Concentration | Incubation Time | Observed Effect | Reference Study |

| Escherichia coli | Not specified (human dosage modeled) | 20 minutes | ~50% reduction in growth compared to control | Chunawala & Messenger, 2021 |

| Escherichia coli | Not specified (human dosage modeled) | 40 minutes | >75% reduction in growth compared to control | Chunawala & Messenger, 2021 |

| Staphylococcus epidermidis | Not specified (human dosage modeled) | 20 minutes | ~40% reduction in growth compared to control | Chunawala & Messenger, 2021 |

| Staphylococcus epidermidis | Not specified (human dosage modeled) | 40 minutes | ~85% reduction in growth compared to control | Chunawala & Messenger, 2021 |

| Helicobacter pylori | 6.25 µg/mL | Not specified | MIC90 (Minimum Inhibitory Concentration for 90% of strains) | Nakao et al., 1995[3] |

Table 2: Inhibitory Effects of Lansoprazole on Bacterial Urease Activity

| Bacterial Species | Lansoprazole Concentration (IC50) | pH of Medium | Reference Study |

| Helicobacter pylori | 3.6 - 9.5 µM | Not specified | Nagata et al., 1993[4][5] |

| Helicobacter pylori | 3.6 - 4.6 µM | Acidic | Nagata et al., 1993[6] |

| Ureaplasma urealyticum | 1 - 25 µM | Not specified | Nagata et al., 1995[7] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. This section outlines a specific protocol used in a published study and a generalizable protocol for assessing the impact of lansoprazole on a complex gut microbiota in an in vitro model.

Protocol for Assessing Lansoprazole's Effect on Single Bacterial Species

This protocol is adapted from the methodology used by Chunawala & Messenger (2021) to study the effects of lansoprazole on E. coli and S. epidermidis.

1. Preparation of Simulated Digestive Fluids:

- Saliva solution: Prepare a solution mimicking the composition of human saliva.

- Gastric solution: Prepare a solution with pepsin and adjust the pH to simulate the acidic environment of the stomach.

- Intestinal solution: Prepare a solution containing bile salts and pancreatin (B1164899) with a neutral pH to mimic the small intestine.

2. Lansoprazole Digestion Simulation:

- Dissolve a human dosage of lansoprazole in the simulated saliva.

- Sequentially incubate the lansoprazole solution in the gastric and intestinal fluids to mimic its passage through the upper gastrointestinal tract. Adjust pH at each stage.

3. Bacterial Culture Preparation:

- Inoculate pure cultures of the test bacteria (e.g., E. coli, S. epidermidis) in a suitable nutrient broth.

- Incubate the cultures to achieve a specific optical density corresponding to the exponential growth phase.

4. Exposure and Growth Measurement:

- Introduce the "digested" lansoprazole solution to the bacterial cultures. A control group with no lansoprazole should be run in parallel.

- Incubate the cultures under controlled conditions (e.g., 37°C with shaking).

- Measure bacterial growth at set time points (e.g., 20 and 40 minutes) using spectrophotometry (measuring optical density at 600 nm).

5. Data Analysis:

- Compare the growth of the lansoprazole-exposed bacteria to the control group to determine the percentage of growth inhibition.

General Protocol for a Continuous Culture In Vitro Gut Model

This protocol describes a general framework for using a chemostat-based continuous culture system to study the effects of lansoprazole on a complex fecal microbiota.

1. Bioreactor Setup:

- Assemble a single-stage or multi-stage chemostat system with precise control over temperature, pH, and anaerobic conditions.

- Fill the bioreactor with a sterile, complex growth medium that mimics the nutrient composition of the human colon.

2. Inoculation with Fecal Microbiota:

- Obtain a fresh fecal sample from a healthy donor.

- Homogenize the fecal sample in an anaerobic buffer to create a slurry.

- Inoculate the bioreactor with the fecal slurry under strict anaerobic conditions.

3. System Stabilization:

- Allow the microbial community to stabilize within the bioreactor for a defined period (e.g., several days to weeks), maintaining a continuous flow of fresh medium.

- Monitor the stability of the microbiota by regularly analyzing microbial composition (e.g., via 16S rRNA gene sequencing) and metabolic output (e.g., short-chain fatty acid concentrations).

4. Lansoprazole Administration:

- Once the system is stable, introduce lansoprazole into the fresh medium reservoir at a physiologically relevant concentration.

- Maintain the continuous culture with the lansoprazole-containing medium for a specified duration.

5. Sample Collection and Analysis:

- Collect samples from the bioreactor at regular intervals before, during, and after lansoprazole administration.

- Analyze the samples for:

- Microbial Composition: Use next-generation sequencing (16S rRNA or shotgun metagenomics) to assess changes in bacterial diversity and taxonomy.

- Metabolic Activity: Quantify key metabolites such as short-chain fatty acids (SCFAs) using gas chromatography.

- Gene Expression: Perform metatranscriptomic analysis to understand the functional response of the microbiota to lansoprazole.

6. Data Interpretation:

- Statistically analyze the changes in microbial community structure and function over time to determine the impact of lansoprazole.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action.

References

- 1. The impact of proton pump inhibitors on the human gastrointestinal microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growth inhibitory and bactericidal activities of lansoprazole compared with those of omeprazole and pantoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent inhibitory action of the gastric proton pump inhibitor lansoprazole against urease activity of Helicobacter pylori: unique action selective for H. pylori cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent inhibitory action of the gastric proton pump inhibitor lansoprazole against urease activity of Helicobacter pylori: unique action selective for H. pylori cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Growth inhibition of Ureaplasma urealyticum by the proton pump inhibitor lansoprazole: direct attribution to inhibition by lansoprazole of urease activity and urea-induced ATP synthesis in U. urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Lansoprazole in Cell Culture

Executive Summary: Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is recognized for its potent suppression of gastric acid. However, a substantial body of in vitro research has unveiled its significant anti-inflammatory and antioxidant capabilities, independent of its effects on proton pumps. In various cell culture models, lansoprazole has been shown to modulate key inflammatory pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This leads to a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, lansoprazole mitigates oxidative stress by reducing reactive oxygen species (ROS) and upregulating the cytoprotective heme oxygenase-1 (HO-1) enzyme via the Nrf2 antioxidant response pathway. This technical guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways involved.

Mechanisms of Anti-inflammatory Action

Lansoprazole exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level, primarily by interfering with pro-inflammatory signaling and bolstering cellular antioxidant defenses.

Inhibition of Pro-inflammatory Cytokine Production

A primary mechanism of lansoprazole's anti-inflammatory action is the suppression of pro-inflammatory cytokine expression and production. In human monocytic cell lines like THP-1, lansoprazole (100 µM) significantly reduces the mRNA expression and subsequent protein production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β) when stimulated by inflammatory agents like lipopolysaccharide (LPS) or Helicobacter pylori extracts.[1][2] Similar inhibitory effects have been observed on other cytokines, including IL-6 and the neutrophil chemoattractant IL-8, in various cell types such as human tracheal and gastric epithelial cells.[3]

Modulation of Key Inflammatory Signaling Pathways

1.2.1 The NF-κB Pathway The NF-κB signaling cascade is a cornerstone of the inflammatory response. Lansoprazole has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκB-α, lansoprazole effectively blocks the nuclear translocation of NF-κB, thereby preventing the transcription of its target pro-inflammatory genes.[1]

1.2.2 The Mitogen-Activated Protein Kinase (MAPK) Pathways MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK, are crucial for transducing extracellular inflammatory signals. Studies demonstrate that lansoprazole can inhibit the phosphorylation of ERK in response to LPS and H. pylori components in monocytic cells.[1][2] Interestingly, its effect on p38 MAPK appears to be context-dependent. While some studies link lansoprazole's anti-inflammatory effects to p38 inhibition, others show it activates p38 MAPK as part of a cytoprotective response that leads to Nrf2 activation.[4][5][6]

1.2.3 The Nrf2/ARE Antioxidant Pathway Lansoprazole provides significant cytoprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5][6][7] It promotes the phosphorylation and nuclear translocation of Nrf2, which then binds to the ARE in the promoter regions of antioxidant genes.[5][8] This leads to the upregulation of protective enzymes, most notably heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant properties.[8][9] This induction of HO-1 is a key mechanism behind lansoprazole's ability to protect cells from oxidative stress.[5][8]

Attenuation of Oxidative Stress

Beyond activating antioxidant gene expression, lansoprazole exhibits direct antioxidant effects. It has been shown to inhibit the production of mitochondrial superoxide (B77818) and subsequent cellular lipid peroxidation in gastric epithelial cells treated with NSAIDs like indomethacin (B1671933).[10][11] In macrophages, lansoprazole treatment (30 µmol/L) can decrease NADPH-mediated reactive oxygen species (ROS) formation by approximately 20%.[9] This reduction in oxidative stress is functionally linked to the induction of HO-1.[9]

Quantitative Effects of Lansoprazole on Inflammatory Markers

The following tables summarize the quantitative data from key cell culture studies, demonstrating the efficacy of lansoprazole in modulating inflammatory and oxidative stress markers.

Table 1: Effect of Lansoprazole on Pro-inflammatory Cytokine Expression

| Cell Line | Stimulus | Lansoprazole Conc. | Target Cytokine | Observed Effect | Reference |

|---|---|---|---|---|---|

| THP-1 (Human Monocytic) | LPS (10 ng/mL) | 100 µM | TNF-α | Significantly reduced mRNA expression and protein production.[1][2] | [1][2] |

| THP-1 (Human Monocytic) | LPS (10 ng/mL) | 100 µM | IL-1β | Significantly reduced mRNA expression and protein production.[1][2] | [1][2] |

| Human Gastric Cancer Cells | H. pylori extract | Not specified | IL-8 | Significantly blocked IL-8 production.[3] | [3] |

| Human Tracheal Epithelial | Not specified | Not specified | IL-6, IL-8, TNF-α | Decreased levels of pro-inflammatory cytokines.[3] | [3] |

| Mouse Peritoneal Macrophages | None (basal) | Not specified | Pro-inflammatory cytokines | Decreased mRNA and protein expression.[12] |[12] |

Table 2: Effect of Lansoprazole on Oxidative Stress and Cytoprotective Markers

| Cell Line | Stimulus | Lansoprazole Conc. | Target Marker | Observed Effect | Reference |

|---|---|---|---|---|---|

| RGM-1 (Rat Gastric Epithelial) | Indomethacin | Not specified | Mitochondrial Superoxide | Reduced superoxide production.[10] | [10] |

| RGM-1 (Rat Gastric Epithelial) | Indomethacin | Not specified | Lipid Peroxidation | Decreased lipid peroxidation.[10] | [10] |

| Macrophages | NADPH | 30 µmol/L | ROS Formation | ~20% decrease in ROS production.[9] | [9] |

| RL34 (Rat Hepatic) | None | 100 µM | Nuclear Nrf2 Protein | 41-fold increase in the nuclear fraction.[5] | [5] |

| RGM-1 (Rat Gastric Mucosal) | None | Dose-dependent | Heme Oxygenase-1 (HO-1) | Markedly enhanced HO-1 expression.[8] |[8] |

Key Experimental Protocols

Cell Culture and Inflammatory Stimulation

-

Cell Lines: Human monocytic THP-1 cells, rat gastric mucosal RGM-1 cells, or rat hepatic RL34 cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml), in a humidified atmosphere of 5% CO₂ at 37°C.[1][13]

-

Protocol:

-

Seed cells (e.g., THP-1 at 5 x 10⁵ cells/mL) in appropriate culture plates.

-

Pre-treat cells with the desired concentration of lansoprazole (e.g., 100 µM) or vehicle control for a specified time (e.g., 1-3 hours).[1]

-

Introduce the inflammatory stimulus, such as LPS (e.g., 10 ng/mL).[1]

-

Incubate for the desired period (e.g., 1-24 hours depending on the endpoint).

-

Following incubation, collect the cell-free supernatant for cytokine analysis and lyse the cells to extract protein or RNA for further analysis.

-

Western Blotting for Signaling Pathway Analysis

-

Purpose: To detect the phosphorylation status of key signaling proteins (e.g., IκB-α, ERK, p38) or the subcellular localization of transcription factors (e.g., NF-κB, Nrf2).

-

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-IκB-α, anti-Nrf2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize to a loading control like β-actin or total protein.[5]

-

Quantification of Cytokine Production (ELISA)

-